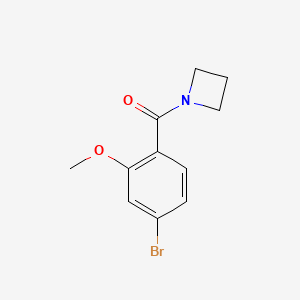

1-(4-Bromo-2-methoxybenzoyl)azetidine

CAS No.: 1872981-38-8

Cat. No.: VC2612689

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1872981-38-8 |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | azetidin-1-yl-(4-bromo-2-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)3-4-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | QQMHMFBNYACRHN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)Br)C(=O)N2CCC2 |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)C(=O)N2CCC2 |

Introduction

Chemical Identity and Fundamental Properties

1-(4-Bromo-2-methoxybenzoyl)azetidine belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. The compound features a benzoyl group substituted with bromine and methoxy functional groups at specific positions on the aromatic ring. Its structure makes it a candidate for various chemical and biological applications, particularly in medicinal chemistry.

The fundamental properties of this compound include a molecular weight of 270.12 g/mol and specific structural characteristics that contribute to its chemical behavior. The azetidine ring introduces strain into the molecule, which can influence its reactivity and conformational properties. This strained ring system is relatively rare in natural products but has been found to be valuable in drug design due to its unique spatial arrangement.

Chemical Identifiers and Nomenclature

The comprehensive identification details for 1-(4-Bromo-2-methoxybenzoyl)azetidine are presented in Table 1, providing essential reference information for researchers.

Table 1: Chemical Identifiers of 1-(4-Bromo-2-methoxybenzoyl)azetidine

| Property | Value |

|---|---|

| CAS Number | 1872981-38-8 |

| IUPAC Name | azetidin-1-yl-(4-bromo-2-methoxyphenyl)methanone |

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)3-4-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |

| Standard InChIKey | QQMHMFBNYACRHN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)Br)C(=O)N2CCC2 |

| PubChem Compound ID | 130158104 |

These identifiers are crucial for unambiguous identification of the compound in chemical databases, literature, and research publications .

Structural Characteristics and Chemical Features

The molecular structure of 1-(4-Bromo-2-methoxybenzoyl)azetidine contains several distinctive functional groups that contribute to its chemical properties and potential biological activities.

Key Structural Elements

The compound features four primary structural elements:

-

An azetidine ring (four-membered nitrogen-containing heterocycle)

-

A carbonyl group connecting the azetidine to the aromatic ring

-

A methoxy group at the ortho position (C2) of the aromatic ring

-

A bromine atom at the para position (C4) of the aromatic ring

The bromine atom enhances the compound's lipophilicity, which can improve cell penetration and interaction with biological targets. The methoxy group can participate in hydrogen bonding interactions with proteins and other biological molecules, potentially contributing to the compound's binding affinity for specific targets.

Structural Comparison with Related Compounds

The structural features of 1-(4-Bromo-2-methoxybenzoyl)azetidine can be better understood by comparing it with related compounds. Table 2 presents a comparison with structurally similar compounds.

Table 2: Structural Comparison of 1-(4-Bromo-2-methoxybenzoyl)azetidine with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 1-(4-Bromo-2-methoxybenzoyl)azetidine | C11H12BrNO2 | 270.12 g/mol | Reference compound with methoxy at C2, bromine at C4 |

| 1-(4-Bromobenzoyl)azetidine | C10H10BrNO | 240.10 g/mol | Lacks methoxy group, simpler structure |

| 3-(2-Bromo-4-methoxyphenoxy)azetidine | C10H12BrNO2 | 258.11 g/mol | Contains phenoxy linkage instead of benzoyl group |

| 3-(4-Bromo-2-methoxyphenoxy)azetidine | C10H12BrNO2 | 258.11 g/mol | Contains phenoxy linkage with reversed positions of bromine and methoxy |

This comparison highlights how the specific arrangement of functional groups in 1-(4-Bromo-2-methoxybenzoyl)azetidine contributes to its unique chemical identity .

Biological Activities and Mechanisms

The potential biological activities of 1-(4-Bromo-2-methoxybenzoyl)azetidine can be inferred from both its structural features and the known activities of related compounds.

Antimicrobial Mechanisms

The antimicrobial activity of 1-(4-Bromo-2-methoxybenzoyl)azetidine likely stems from multiple mechanisms:

-

Enhanced membrane penetration due to the lipophilic bromine substituent

-

Potential interference with microbial cell wall synthesis (a common mechanism for compounds with azetidine-like structures)

-

Possible inhibition of essential microbial enzymes through specific binding interactions

Structure-Based Activity Predictions

The structural features of 1-(4-Bromo-2-methoxybenzoyl)azetidine suggest several potential biological interactions:

Table 3: Predicted Biological Interactions Based on Structural Features

| Structural Feature | Potential Biological Interaction | Possible Biological Effect |

|---|---|---|

| Bromine at C4 position | Enhanced lipophilicity and membrane penetration | Improved cellular uptake and antimicrobial activity |

| Methoxy at C2 position | Hydrogen bonding with protein residues | Increased binding affinity to specific protein targets |

| Azetidine ring | Unique 3D structure and nitrogen as H-bond acceptor | Specific binding to enzyme pockets and receptors |

| Carbonyl group | H-bond acceptor, interaction with nucleophilic residues | Potential for specific protein binding and inhibition |

These predictions provide a basis for designing targeted biological assays to evaluate the compound's actual activity profile .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides insights into the potential properties and applications of 1-(4-Bromo-2-methoxybenzoyl)azetidine.

Comparison with Other Bromine-Containing Aromatic Compounds

Table 4: Comparison of 1-(4-Bromo-2-methoxybenzoyl)azetidine with Related Bromine-Containing Compounds

| Compound | Molecular Formula | Key Features | Potential Applications |

|---|---|---|---|

| 1-(4-Bromo-2-methoxybenzoyl)azetidine | C11H12BrNO2 | Combined azetidine and substituted benzoyl | Antimicrobial, potential enzyme inhibitor |

| 4-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | Aldehyde functionality, potential precursor | Synthetic intermediate, fragrance chemistry |

| 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | Contains fluorine, increased electronegative effect | Building block in medicinal chemistry |

| 4-Bromo-4'-methoxybiphenyl | C13H11BrO | Biphenyl structure with increased conjugation | Potential applications in materials science |

This comparison highlights how the specific combination of an azetidine ring with a substituted benzoyl group in 1-(4-Bromo-2-methoxybenzoyl)azetidine differentiates it from other bromine-containing aromatic compounds .

Comparison with Other Azetidine Derivatives

Table 5: Comparison of Various Azetidine Derivatives

| Compound | Unique Structural Features | Potential Advantages |

|---|---|---|

| 1-(4-Bromo-2-methoxybenzoyl)azetidine | Combined methoxy and bromine substituents | Balanced lipophilicity and hydrogen bonding |

| 1-(4-Bromobenzoyl)azetidine | Lacks methoxy group | Simpler structure, potentially easier synthesis |

| 3-(2-Bromo-4-methoxyphenoxy)azetidine | Phenoxy linkage, reversed substituent positions | Different spatial arrangement, altered binding profile |

| 3-Methoxyazetidines | Methoxy directly on azetidine ring | Different electronic properties and metabolic profile |

This comparison demonstrates how variations in substitution patterns and linkage types can significantly affect the properties and potential applications of azetidine derivatives .

Future Research Directions

Based on the current understanding of 1-(4-Bromo-2-methoxybenzoyl)azetidine, several promising research directions can be identified for further investigation.

Synthesis Optimization

Future research could focus on optimizing the synthesis of 1-(4-Bromo-2-methoxybenzoyl)azetidine to:

-

Improve yield and purity through refined reaction conditions

-

Develop more environmentally friendly synthesis routes with reduced waste

-

Explore asymmetric synthesis approaches if stereoisomers are of interest

-

Investigate continuous flow methods for potential scale-up production

Comprehensive Biological Screening

A systematic biological evaluation of 1-(4-Bromo-2-methoxybenzoyl)azetidine would provide valuable insights into its potential applications:

-

Antimicrobial screening against a broad spectrum of bacterial, fungal, and viral pathogens

-

Enzyme inhibition assays targeting specific therapeutic targets

-

Cell-based assays to evaluate cytotoxicity and selectivity profiles

-

In vivo studies to assess pharmacokinetic properties and efficacy in relevant disease models

Structure-Activity Relationship Studies

The development of a series of structural analogs would enable detailed structure-activity relationship studies:

-

Variations in the position of the bromine and methoxy substituents

-

Replacement of bromine with other halogens (Cl, F, I) to assess impact on activity

-

Modification of the azetidine ring size (to create related pyrrolidine or piperidine derivatives)

-

Introduction of additional functional groups to enhance specific properties

Such studies would provide crucial information for rational design of optimized compounds with enhanced biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume